

## **BAY2927088: A Preclinical Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sevabertinib |           |
| Cat. No.:            | B15611537    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for BAY2927088, a novel, orally bioavailable, reversible tyrosine kinase inhibitor (TKI). The document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.

## **Executive Summary**

BAY2927088 is a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Preclinical studies have demonstrated its significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertions, the C797S resistance mutation, and various HER2 activating mutations.[4][5] Due to its non-covalent binding mode, BAY2927088 is effective against resistance mechanisms that affect covalent inhibitors.[5] The preclinical data highlight its potential for a wide therapeutic window and a favorable safety profile, which has been further supported by early clinical trial results.[5][6]

## **Mechanism of Action**

BAY2927088 exerts its anti-tumor activity by potently and selectively inhibiting the kinase activity of mutant EGFR and HER2.[1][2] This inhibition blocks downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[7]



## **Targeting EGFR Mutations**

In NSCLC, specific mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, are well-established oncogenic drivers. BAY2927088 has shown high potency against these classical activating mutations.[5] More significantly, it demonstrates strong activity against EGFR exon 20 insertion mutations, which are typically resistant to first and second-generation EGFR TKIs.[4][8] Furthermore, it is effective against the C797S mutation, a common mechanism of resistance to third-generation covalent EGFR inhibitors like osimertinib. [5]

## **Targeting HER2 Mutations**

Activating mutations in HER2, including exon 20 insertions and various point mutations, are found in a subset of NSCLC patients and drive tumor growth.[9] BAY2927088 has demonstrated potent anti-proliferative activity in preclinical models with these HER2 mutations. [9] It effectively blocks HER2 phosphorylation, leading to the inhibition of downstream signaling cascades.[7]

## **Quantitative Preclinical Data**

The preclinical efficacy of BAY2927088 has been quantified through various in vitro and in vivo studies.

## **In Vitro Potency**

Biochemical and cellular assays have established the high potency and selectivity of BAY2927088.



| Target<br>Mutation                     | Cell Line<br>Model | IC50 (nM)         | Selectivity vs.<br>WT EGFR | Reference |
|----------------------------------------|--------------------|-------------------|----------------------------|-----------|
| EGFR exon 19<br>deletion               | Ba/F3              | 0.16              | >1000-fold                 | [5]       |
| EGFR L858R                             | Ba/F3              | 0.52              | >1000-fold                 | [5]       |
| EGFR exon 20 insertions                | Not Specified      | Potent Inhibition | 40-fold                    | [4]       |
| EGFR (Wild-<br>Type)                   | Ba/F3              | 221               | -                          | [5]       |
| HER2 exon 20 insertion (A775insYVMA)   | Ba/F3              | Potent Inhibition | Not Specified              | [9]       |
| HER2 exon 20 insertion (G776del insVC) | Ba/F3              | Potent Inhibition | Not Specified              | [9]       |
| HER2 point<br>mutation (S310F)         | Ba/F3              | Potent Inhibition | Not Specified              | [9]       |
| HER2 point<br>mutation<br>(S335C)      | Ba/F3              | Potent Inhibition | Not Specified              | [9]       |
| HER2 point<br>mutation (L755S)         | Ba/F3              | Potent Inhibition | Not Specified              | [9]       |

# **In Vivo Efficacy**

Studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of BAY2927088 in a more clinically relevant setting.



| Tumor Model | Key<br>Mutation(s)                   | Treatment  | Outcome                                               | Reference |
|-------------|--------------------------------------|------------|-------------------------------------------------------|-----------|
| PDX         | EGFR exon 20 insertions              | BAY2927088 | Strong, dose-<br>dependent tumor<br>growth inhibition | [4][10]   |
| PDX         | EGFR C797S                           | BAY2927088 | Strong, dose-<br>dependent tumor<br>growth inhibition | [10]      |
| PDX         | HER2 exon 20 insertion (A775insYVMA) | BAY2927088 | Strong anti-tumor activity                            | [9][11]   |

# **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of BAY2927088 are proprietary. However, this section outlines the general methodologies employed in these studies based on the available information.

## Ba/F3 Cell-Based Assays

Purpose: To determine the potency and selectivity of BAY2927088 against various EGFR and HER2 mutations in a controlled cellular environment.

#### Methodology:

- Cell Line Engineering: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3
  (IL-3) for survival, is genetically engineered to express various human EGFR or HER2
  mutations.
- IL-3 Withdrawal and Drug Treatment: The engineered Ba/F3 cells are cultured in the absence of IL-3, making their survival dependent on the activity of the expressed mutant kinase. The cells are then treated with varying concentrations of BAY2927088.
- Viability Assessment: Cell viability is measured after a defined incubation period using standard assays (e.g., MTT or CellTiter-Glo).



• IC50 Determination: The concentration of BAY2927088 that inhibits cell growth by 50% (IC50) is calculated to quantify its potency against each specific mutation.

## Patient-Derived Xenograft (PDX) Models

Purpose: To evaluate the in vivo efficacy and tolerability of BAY2927088 in a preclinical model that closely recapitulates the heterogeneity of human tumors.

#### Methodology:

- Tumor Implantation: Fresh tumor tissue from NSCLC patients with known EGFR or HER2 mutations is surgically implanted into immunocompromised mice.
- Tumor Growth and Treatment: Once the tumors reach a specified size, the mice are treated with BAY2927088, typically administered orally.
- Efficacy Evaluation: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
- Tolerability Assessment: The general health and body weight of the mice are monitored to evaluate the tolerability of the drug.

# Signaling Pathways and Experimental Workflows BAY2927088 Mechanism of Action in EGFR/HER2 Mutant NSCLC





Click to download full resolution via product page

Caption: BAY2927088 inhibits mutant EGFR/HER2, blocking downstream signaling.

#### **General Workflow for In Vitro Evaluation of BAY2927088**



Click to download full resolution via product page

Caption: Workflow for determining BAY2927088 in vitro potency.

# General Workflow for In Vivo Evaluation of BAY2927088 in PDX Models





Click to download full resolution via product page

Caption: Workflow for assessing BAY2927088 in vivo efficacy in PDX models.

## Conclusion

The preclinical data for BAY2927088 strongly support its development as a targeted therapy for NSCLC patients with specific EGFR and HER2 mutations. Its potent and selective activity, particularly against clinically challenging mutations, and its efficacy in advanced preclinical models, underscore its potential to address unmet medical needs in this patient population. The



findings from these preclinical studies have provided a solid foundation for the ongoing clinical evaluation of BAY2927088.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ilcn.org [ilcn.org]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Abstract 4035: Preclinical activity of BAY 2927088 in HER2 mutant non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 7. EGFR exon 20 insertion mutations in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 in Non-Small Cell Lung Cancer: A Review of Emerging Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a Novel Type II HER2 Inhibitor Through Preclinical Studies Across Various Cancer Models | Enzymlogic [enzymlogic.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAY2927088: A Preclinical Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611537#bay2927088-preclinical-research-findings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com